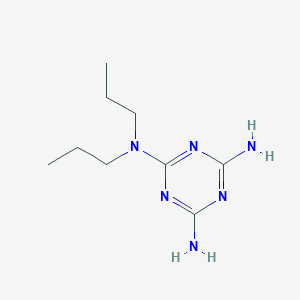
s-Triazine, 2,6-diamino-4-dipropylamino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-Triazine, 2,6-diamino-4-dipropylamino- is a useful research compound. Its molecular formula is C9H18N6 and its molecular weight is 210.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality s-Triazine, 2,6-diamino-4-dipropylamino- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about s-Triazine, 2,6-diamino-4-dipropylamino- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Antimicrobial and Anticancer Properties
s-Triazine compounds have been extensively studied for their biological activities. The s-triazine core is known for its broad-spectrum antimicrobial properties and has shown effectiveness against multidrug-resistant (MDR) clinical isolates. For instance, derivatives of s-triazine have been evaluated for their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results comparable to standard antibiotics like ampicillin .
Moreover, these compounds exhibit anticancer properties. Research indicates that certain s-triazine derivatives can inhibit tumor cell growth and are being explored as potential chemotherapeutic agents. For example, 2,4-diamino-6-benzyloxy-s-triazine has shown enhanced activity in inactivating alkylating agents in tumor cells .
Drug Delivery Systems
s-Triazines are also being investigated as drug delivery systems. Polymeric nanoparticles containing s-triazine derivatives have been developed to enhance the delivery of anti-inflammatory drugs like celecoxib. These nanoparticles demonstrated high drug loading efficiency and sustained release profiles, making them suitable for targeted therapy in cancer treatment .
Polymer Science Applications
Monomers for Polymerization
s-Triazine derivatives serve as effective monomers for the synthesis of high-performance polymers. For instance, 4,6-diamino-2-vinyl-s-triazine can be polymerized to create materials with desirable mechanical properties and thermal stability. The ability to copolymerize with other monomers allows for the development of tailored materials for specific applications .
Additives in Synthetic Resins
These compounds are also used as additives in synthetic resins to improve their mechanical strength and thermal resistance. The incorporation of s-triazine structures into resin formulations can enhance the overall performance of the material, making it suitable for various industrial applications .
Materials Science Applications
Synthesis of New Materials
The unique chemical properties of s-triazines allow for their application in creating new materials such as dendrimers and supramolecular aggregates. These materials can be utilized in various fields including electronics, optics, and catalysis due to their tunable properties and functionalities .
Chiral Stationary Phases
s-Triazines have been utilized as chiral stationary phases in chromatography for the separation of enantiomers. Their ability to form stable complexes with chiral analytes makes them valuable in analytical chemistry for determining enantiomeric excess .
Case Studies
Eigenschaften
CAS-Nummer |
1985-44-0 |
|---|---|
Molekularformel |
C9H18N6 |
Molekulargewicht |
210.28 g/mol |
IUPAC-Name |
2-N,2-N-dipropyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C9H18N6/c1-3-5-15(6-4-2)9-13-7(10)12-8(11)14-9/h3-6H2,1-2H3,(H4,10,11,12,13,14) |
InChI-Schlüssel |
NXFHVQHZELIVKV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N)N |
Kanonische SMILES |
CCCN(CCC)C1=NC(=NC(=N1)N)N |
Key on ui other cas no. |
1985-44-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















